molecular formula C10H19N3S B14591367 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine CAS No. 61123-06-6

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine

Cat. No.: B14591367
CAS No.: 61123-06-6
M. Wt: 213.35 g/mol
InChI Key: HMFWUNMVRGIAKJ-UHFFFAOYSA-N
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Description

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine is a complex organic compound that features both imidazole and piperidine rings. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine typically involves multi-step reactions. One common method includes the reaction of 4,5-dihydro-1H-imidazole with a suitable thiol to form the sulfanyl intermediate. This intermediate is then reacted with 2-methylpiperidine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The piperidine ring can interact with receptors or enzymes, modulating their functions. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine is unique due to the combination of both imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

CAS No.

61123-06-6

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-2-methylpiperidine

InChI

InChI=1S/C10H19N3S/c1-9-4-2-3-7-13(9)8-14-10-11-5-6-12-10/h9H,2-8H2,1H3,(H,11,12)

InChI Key

HMFWUNMVRGIAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CSC2=NCCN2

Origin of Product

United States

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